2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one
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Overview
Description
2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one is an organic compound that features both aromatic and aliphatic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 2,4-dimethoxybenzylamine with 4-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-chlorophenyl)ethan-1-one
- 2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-bromophenyl)ethan-1-one
- 2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
920803-91-4 |
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Molecular Formula |
C17H18FNO3 |
Molecular Weight |
303.33 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H18FNO3/c1-21-15-8-5-13(17(9-15)22-2)10-19-11-16(20)12-3-6-14(18)7-4-12/h3-9,19H,10-11H2,1-2H3 |
InChI Key |
XVVUOFBMQWPXAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(=O)C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
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